molecular formula C18H11N3O3S B2453001 N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide CAS No. 153136-95-9

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide

Cat. No. B2453001
CAS RN: 153136-95-9
M. Wt: 349.36
InChI Key: MBZZTABONQATFW-UHFFFAOYSA-N
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Description

“N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide” is a complex organic compound that contains several functional groups, including a naphtho[1,2-d]thiazol-2-yl group, a nitro group, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphtho[1,2-d]thiazol-2-yl group, the introduction of the nitro group, and the formation of the amide bond . The exact methods and conditions would depend on the specific reagents and catalysts used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphtho[1,2-d]thiazol-2-yl group suggests that the compound may have a planar structure, while the nitro group and the amide group could introduce some degree of polarity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions . The amide group could participate in hydrolysis reactions, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group and the amide group could increase its solubility in polar solvents . The compound’s melting point, boiling point, and density would depend on factors such as its molecular weight and the strength of the intermolecular forces .

Scientific Research Applications

  • Physico-chemical Properties : N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, a bioactive compound closely related to N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide, has been studied for its physicochemical properties. Researchers measured its saturated vapor pressure and determined its solubility in various solvents, contributing to understanding its physical behavior and potential applications in scientific research (Ol’khovich et al., 2017).

  • Spectroscopic and Computational Study : A spectroscopic and computational study of a new thiazolylazo structure, closely related to the chemical of interest, was conducted. This research is significant for understanding the geometric parameters, properties, and complex compound formation capabilities of such chemicals, which can be critical in various scientific applications (Fedyshyn et al., 2020).

  • Synthesis and Potential Anticonvulsant Activity : N(4)-(naphtha[1,2-d]thiazol-2-yl)semicarbazides, structurally related to the compound , have been synthesized and evaluated for anticonvulsant activity. These studies are crucial for understanding the potential medicinal applications of these compounds in treating conditions like epilepsy (Azam et al., 2009).

  • Fluorescence Measurements : Investigations on the optical properties of organic fluorescent compounds like 2-aryl-naphtho[1.2-d]thiazoles provide insights into their potential use in fluorescent technologies. Such research is vital for the development of new materials for optoelectronic applications (Müller et al., 1992).

  • Synthesis of Fluorescent Brighteners : The synthesis of intensely fluorescent brighteners based on 2-N-(thiazol-2-yl)benzo/naphtho[1,2-d]-1,2,3-triazoles demonstrates the potential use of such compounds in the development of new fluorescent materials, which can be applied in various scientific and industrial contexts (Rangnekar et al., 1998).

  • Nonlinear Optical Properties : The nonlinear optical (NLO) properties of N-substituted p-nitroaniline molecules, such as N-[(Naphthalen-5-yl)methyl]-4 nitrobenzamine, have been studied. Such research is essential for the development of photovoltaic devices and advanced optical materials (Varghese et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. For example, compounds containing nitro groups can be explosive under certain conditions . If the compound is intended for use as a drug, it would need to undergo extensive testing to determine its toxicity and potential side effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, researchers could investigate more efficient or environmentally friendly methods of synthesis . They could also study the compound’s mechanism of action in more detail, or explore its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-16-14-4-2-1-3-11(14)7-10-15(16)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZZTABONQATFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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